
247171-44-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 247171-44-4 is known as Tyrosine Protein Kinase JAK 2 Phospho-Tyr8, 9. This compound is a peptide corresponding to amino acids 475 to 491 of mouse Janus Kinase 2 (JAK2). It is primarily used in research settings to study the phosphorylation of tyrosine residues in JAK2, which is a critical component of the JAK-STAT signaling pathway involved in various cellular processes, including growth, development, and immune function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine Protein Kinase JAK 2 Phospho-Tyr8, 9 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the peptide .
Chemical Reactions Analysis
Types of Reactions
Tyrosine Protein Kinase JAK 2 Phospho-Tyr8, 9 primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in signal transduction.
Common Reagents and Conditions
Phosphorylation: This reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and a kinase enzyme to catalyze the transfer of the phosphate group to the tyrosine residues.
Dephosphorylation: This reaction involves phosphatase enzymes that remove the phosphate groups from the tyrosine residues
Major Products Formed
The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide. These modifications alter the peptide’s activity and interactions with other proteins, influencing various cellular processes .
Scientific Research Applications
Tyrosine Protein Kinase JAK 2 Phospho-Tyr8, 9 is widely used in scientific research to study the JAK-STAT signaling pathway. This pathway is involved in numerous biological processes, including:
Cell Growth and Differentiation: The peptide is used to investigate how JAK2 phosphorylation affects cell proliferation and differentiation.
Immune Response: Researchers use the peptide to study the role of JAK2 in immune cell signaling and function.
Cancer Research: The peptide is employed to explore the mechanisms by which dysregulation of JAK2 phosphorylation contributes to cancer development and progression.
Drug Development: The peptide serves as a target for developing inhibitors that can modulate JAK2 activity for therapeutic purposes .
Mechanism of Action
The mechanism of action of Tyrosine Protein Kinase JAK 2 Phospho-Tyr8, 9 involves the phosphorylation of tyrosine residues within the JAK2 protein. This phosphorylation event triggers a cascade of downstream signaling events through the JAK-STAT pathway. The phosphorylated JAK2 activates STAT proteins, which then translocate to the nucleus to regulate gene expression. This process is critical for mediating various cellular responses to cytokines and growth factors .
Comparison with Similar Compounds
Similar Compounds
- Tyrosine Protein Kinase JAK 1 Phospho-Tyr8, 9
- Tyrosine Protein Kinase JAK 3 Phospho-Tyr8, 9
- Tyrosine Protein Kinase TYK2 Phospho-Tyr8, 9
Uniqueness
Tyrosine Protein Kinase JAK 2 Phospho-Tyr8, 9 is unique due to its specific sequence and role in the JAK-STAT signaling pathway. While other JAK family members (JAK1, JAK3, and TYK2) share similar functions, JAK2 is particularly important in hematopoiesis and immune regulation. Its dysregulation is associated with various hematological disorders and cancers, making it a critical target for research and therapeutic development .
Properties
CAS No. |
247171-44-4 |
|---|---|
Molecular Formula |
C₈₈H₁₃₈N₂₀O₃₄P₂ |
Molecular Weight |
2082.10 |
sequence |
One Letter Code: VLPQDKE-pTyr-pTyr-KVKEPGE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




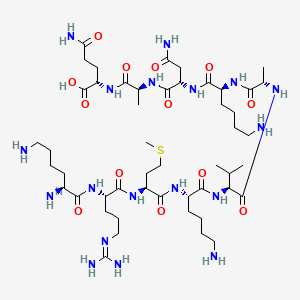
![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)
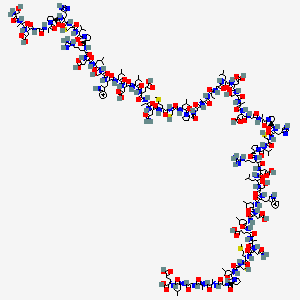
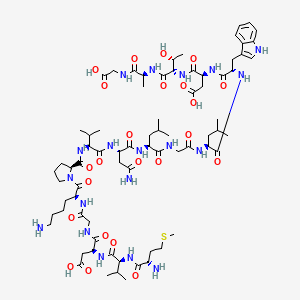
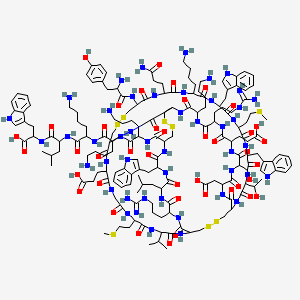
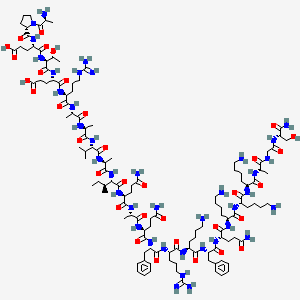


![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)
